molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromophenyl)-4,7-dichloroquinazoline CAS No. 405933-94-0

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Cat. No. B1524401
CAS RN: 405933-94-0
M. Wt: 354 g/mol
InChI Key: NGPYFVCYASNVSI-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4,7-dichloroquinazoline” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to an azabenzimidazole ring . The presence of a bromophenyl group and two chlorine atoms in the quinazoline ring could potentially give this compound unique properties, but specific details would require further study.


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be characterized by the presence of a quinazoline core with a bromophenyl group at the 2-position and two chlorine atoms at the 4 and 7 positions. The exact structure and conformation would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would likely be influenced by the electron-withdrawing bromine and chlorine atoms, which could activate the compound towards nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be influenced by factors like its molecular structure, polarity, and the presence of halogen atoms .

Scientific Research Applications

Antimicrobial Agent Development

2-(4-Bromophenyl)-4,7-dichloroquinazoline: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of derivatives that can combat microbial resistance, which is a growing concern in medical science . These derivatives have shown promising results against both bacterial and fungal species, making them valuable in the development of new antimicrobial drugs.

Anticancer Activity

The same structural properties that make 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives effective as antimicrobials also contribute to their potential as antiproliferative agents. Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a role in cancer treatment research .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives have been used in molecular docking to predict their binding modes and affinities towards various receptors. This information is vital for rational drug design and can lead to the development of more effective therapeutic agents .

Pharmaceutical Intermediates

Compounds like 2-(4-Bromophenyl)-4,7-dichloroquinazoline serve as important intermediates in the synthesis of pharmaceuticals. Their unique structure makes them suitable for creating a wide range of therapeutic agents, including those with antimicrobial and anticancer properties .

Agrochemical Research

In agrochemical research, 2-(4-Bromophenyl)-4,7-dichloroquinazoline can be used to develop new pesticides and herbicides. Its bromophenyl group is particularly useful for creating compounds that can target specific pests or weeds without harming crops or the environment .

Dyestuff Chemistry

The bromophenyl moiety in 2-(4-Bromophenyl)-4,7-dichloroquinazoline is also valuable in the field of dyestuff chemistry. It can be used to synthesize dyes with specific properties, such as enhanced stability or particular color characteristics, which are important in textile and material sciences .

Mechanism of Action

The mechanism of action of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on “2-(4-Bromophenyl)-4,7-dichloroquinazoline” could focus on elucidating its physical and chemical properties, exploring its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

2-(4-bromophenyl)-4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFVCYASNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680049
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405933-94-0
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one (38.7 mmol) is added to 50 ml thionylchloride and is heated at 40°. The mixture is treated with 6 ml dimethylformamide (DMF). After cooling to rt the mixture is stirred for 3 hrs. Customary working up gives 2-(4-bromo-phenyl)-4,7-dichloroquinazoline as a solid; m.p. 189-190°.
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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